2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves multiple stepsThe reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, which is often employed in the synthesis of pyrazole derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyrimidine moieties enable it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as the replication of parasites responsible for diseases like leishmaniasis and malaria .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique trifluoromethyl group, which enhances its pharmacological properties. Similar compounds include other hydrazine-coupled pyrazoles, which also exhibit antileishmanial and antimalarial activities . the presence of the trifluoromethyl group in this compound provides additional stability and potency, making it a more effective agent in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H17Cl2F3N6 |
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Molecular Weight |
529.3 g/mol |
IUPAC Name |
2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C25H17Cl2F3N6/c1-14-19(13-35(2)33-14)21-12-23(25(28,29)30)32-24(31-21)36-22(16-5-9-18(27)10-6-16)11-20(34-36)15-3-7-17(26)8-4-15/h3-13H,1-2H3 |
InChI Key |
FPGSXPUUTFZUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F)C |
Origin of Product |
United States |
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